N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydroisoquinoline core, which is a common motif in many biologically active molecules, and a picolinamide moiety, known for its versatility in coordination chemistry and medicinal chemistry.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-11-25(23,24)21-10-8-14-6-7-16(12-15(14)13-21)20-18(22)17-5-3-4-9-19-17/h3-7,9,12H,2,8,10-11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVDGDNRQBOBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Propylsulfonyl Group: The tetrahydroisoquinoline intermediate is then subjected to sulfonylation using propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Picolinamide Moiety: The final step involves coupling the sulfonylated tetrahydroisoquinoline with picolinic acid or its derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain enzymes. Additionally, its structural features allow it to interact with biological membranes and proteins, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
- N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
- N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
Uniqueness
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide is unique due to the specific length and structure of its propylsulfonyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.
Biological Activity
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄S |
| Molecular Weight | 367.45 g/mol |
| CAS Number | 954659-16-6 |
The structure integrates a tetrahydroisoquinoline moiety with a propylsulfonyl group and a picolinamide component. This combination suggests significant potential for various interactions at the molecular level, influencing its pharmacological properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes. This compound may target specific kinases or other enzymes involved in cellular signaling pathways.
- Receptor Modulation : The tetrahydroisoquinoline structure may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Antitumor Activity : Preliminary studies indicate that related compounds exhibit antitumor properties, suggesting that this compound could have similar effects.
In Vitro Studies
In vitro studies have demonstrated the potential antitumor activity of related compounds within the tetrahydroisoquinoline class. For example, a study on tetrahydroquinoline derivatives reported IC50 values indicating significant cytotoxicity against cancer cell lines:
| Compound | IC50 (µg/mL) | Comparison Drug (Doxorubicin) IC50 (µg/mL) |
|---|---|---|
| Compound A | 2.5 | 37.5 |
| Compound B | 3 | 37.5 |
| Compound C | 5 | 37.5 |
These findings suggest that this compound may possess similar or enhanced potency as an antitumor agent compared to established chemotherapeutic agents.
Case Studies
Research has focused on the synthesis and evaluation of novel derivatives of tetrahydroisoquinoline compounds. For instance:
- A study synthesized several derivatives and assessed their biological activities against various cancer cell lines. The most potent derivatives exhibited IC50 values significantly lower than those of traditional chemotherapeutics like Doxorubicin .
- Another investigation highlighted the role of structural modifications in enhancing the biological activity of these compounds. The introduction of sulfonamide groups was particularly noted for improving solubility and bioavailability .
Q & A
Q. How can synthetic yields be improved without compromising stereochemical purity?
- Methodology : Optimize catalytic systems (e.g., Pd/C for hydrogenation steps) and employ chiral auxiliaries during sulfonylation. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?
- Methodology : Transition from batch to continuous flow reactors for sulfonylation and coupling steps. Use inline FTIR or Raman spectroscopy for real-time monitoring. Implement QbD (Quality by Design) principles to define critical process parameters (CPPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
